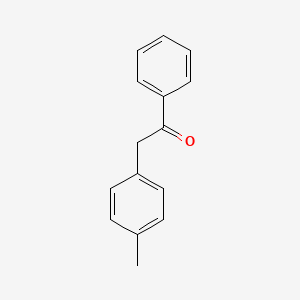

2-(4-Methylphenyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILFDKCJCDVGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287457 | |

| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2430-99-1 | |

| Record name | 2430-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Prevention of Waste

The first and most important principle of green chemistry is to prevent the generation of waste rather than treating it after it has been created. The traditional Friedel-Crafts acylation is a prime example of a waste-generating process. The reaction with aluminum chloride produces a large amount of aluminum-containing waste that is difficult to recycle and dispose of. guidechem.com For every mole of product, at least one mole of AlCl₃ is consumed and converted into a hydrated aluminum species during the workup. Greener approaches focus on catalytic methods where a small amount of a recyclable catalyst is used, drastically reducing the waste generated.

Atom Economy

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The ideal reaction has a 100% atom economy.

Friedel-Crafts Acylation with Acetic Anhydride: C₇H₈ (Toluene) + (CH₃CO)₂O (Acetic Anhydride) → C₉H₁₀O (2-(4-Methylphenyl)acetophenone) + CH₃COOH (Acetic Acid) In this reaction, acetic acid is formed as a byproduct, which lowers the atom economy.

Oxidation of p-Cymene: C₁₀H₁₄ (p-Cymene) + O₂ → C₉H₁₀O (this compound) + other products The atom economy of this route is highly dependent on the selectivity of the reaction.

By designing syntheses that maximize the incorporation of all starting materials into the product, the generation of byproducts is minimized. Addition reactions, for example, are considered highly atom-economical. jocpr.com

Less Hazardous Chemical Syntheses

This principle advocates for the use and generation of substances that possess little or no toxicity to human health and the environment. Traditional Friedel-Crafts acylations often use hazardous chemicals, including:

Aluminum Chloride (AlCl₃): A water-reactive and corrosive solid that releases hydrogen chloride gas upon contact with moisture.

Solvents: Often, chlorinated solvents like dichloroethane are used, which are toxic and environmentally persistent. prepchem.com

Green alternatives focus on replacing these hazardous substances with safer ones, such as using solid acid catalysts instead of AlCl₃ and employing greener solvents or solvent-free conditions.

Designing Safer Chemicals

While the primary focus of this article is on the synthesis, this principle encourages the design of chemical products that are effective yet have minimal toxicity. 2-(4-Methylphenyl)acetophenone itself has applications in fragrances and as a pharmaceutical intermediate. guidechem.commedchemexpress.com Green chemistry principles would also consider the lifecycle of the final product, aiming for it to be biodegradable and not persist in the environment.

Safer Solvents and Auxiliaries

Solvent-free reactions: Conducting reactions in the absence of a solvent, if possible, is the most environmentally friendly option.

Greener solvents: If a solvent is necessary, choices like water, supercritical fluids, or ionic liquids are explored. For the synthesis of 2-(4-Methylphenyl)acetophenone, research has been conducted using ionic liquids which can act as both the solvent and the catalyst. guidechem.comchemicalbook.com

Design for Energy Efficiency

Energy requirements for chemical processes should be minimized. Reactions should ideally be conducted at ambient temperature and pressure. The industrial production of 2-(4-Methylphenyl)acetophenone often involves heating to temperatures around 90-95°C. alfa-chemistry.com The development of more active catalysts, such as certain zeolites or metal complexes, can allow for reactions to be carried out under milder conditions, thus reducing energy consumption. acs.orgresearchgate.net

Use of Renewable Feedstocks

A key aspect of green chemistry is the shift from depleting fossil fuel-based feedstocks to renewable ones, such as biomass. core.ac.uk Research has demonstrated a promising route to 2-(4-Methylphenyl)acetophenone from bio-p-cymene, which can be derived from terpenes found in essential oils of various plants. acs.org This approach involves the catalytic aerobic oxidation of p-cymene. This bio-based route represents a significant step towards a more sustainable production of aromatic compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Methylphenyl)acetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of arylacetophenones like this compound often involves Friedel-Crafts acylation or cross-coupling reactions. For analogs (e.g., 4'-(2,4-Difluorophenoxy)acetophenone), pH-controlled reactions (pH 3–6) with copper sulfate catalysts are effective, yielding products via steam distillation and benzene extraction . Adjusting pH and catalyst loading can minimize side reactions (e.g., over-acylation). Post-synthesis purification via reduced-pressure rectification is recommended to isolate high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., methyl group at the para position via -NMR aromatic splitting).

- HPLC : Assess purity (>95% recommended for experimental reproducibility) .

- Mass Spectrometry : Verify molecular weight (e.g., 2-Chloro-4'-hydroxyacetophenone: MW 170.59) .

- Melting/Boiling Points : Compare literature values (e.g., analogs like 4'-(2-Methylpropyl)acetophenone boil at 407–408 K under 0.021 bar) .

Q. What are standard protocols for purifying this compound from reaction mixtures?

- Methodological Answer : Use liquid-liquid extraction (e.g., benzene or dichloromethane) to isolate the product, followed by fractional distillation under reduced pressure (e.g., 0.02–0.03 bar) to avoid thermal decomposition . Recrystallization from ethanol/water mixtures enhances crystalline purity .

Advanced Research Questions

Q. How do substituent effects (e.g., methyl vs. fluoro groups) influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The methyl group at the para position acts as an electron donor, directing electrophiles to the ortho/para positions. Compare with fluoro-substituted analogs (e.g., 4-Fluoro-3-methylacetophenone), where the electron-withdrawing fluorine alters reactivity and regioselectivity . Kinetic studies under controlled conditions (e.g., nitration or halogenation) can quantify these effects via HPLC or GC-MS monitoring .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in catalysts, solvents, or temperature. For example, copper sulfate in pH 4 buffers improves yields in phenoxy-substituted analogs , while AlCl-catalyzed Friedel-Crafts reactions may require strict anhydrous conditions . Systematic optimization via Design of Experiments (DoE) can identify critical parameters .

Q. What advanced techniques are used to study the photophysical properties of this compound for material science applications?

- Methodological Answer :

- UV-Vis Spectroscopy : Analyze - transitions; methyl groups redshift absorption compared to hydroxy analogs .

- Time-Resolved Fluorescence : Probe excited-state dynamics in solvents of varying polarity.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electronic structures and compare with experimental data .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the metabolic stability of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) with LC-MS to track metabolite formation (e.g., hydroxylation or demethylation) .

- Isotopic Labeling : Incorporate -methyl groups to trace metabolic pathways via NMR .

- Control Experiments : Compare with structurally similar compounds (e.g., 4-hydroxyacetophenone) to identify substituent-specific effects .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.